molecular formula C6H16ClN B2654129 (2R,3S)-3-Methylpentan-2-amine hydrochloride CAS No. 2193052-02-5

(2R,3S)-3-Methylpentan-2-amine hydrochloride

Cat. No.: B2654129
CAS No.: 2193052-02-5
M. Wt: 137.65
InChI Key: AJSXBTQVKAIUDU-RIHPBJNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-3-Methylpentan-2-amine hydrochloride is a chiral amine compound with significant importance in various scientific fields. This compound is characterized by its specific stereochemistry, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-Methylpentan-2-amine hydrochloride typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the regio- and stereoselective hydrobromolysis of corresponding trans-β-phenyl glycidate enantiomers, followed by consecutive reactions such as O-acylcarbamoylation, intramolecular cyclization, and oxazolidinone ring opening .

Industrial Production Methods

Industrial production of this compound may involve the use of bioreactors and enzymatic processes to achieve high yields and purity. For example, the use of lipase from Serratia marcescens in an emulsion bioreactor has been proposed for the production of similar compounds .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Methylpentan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

(2R,3S)-3-Methylpentan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various conditions.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (2R,3S)-3-Methylpentan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-3-Phenylisoserine hydrochloride
  • (2R,3S)-3-(4-Methoxyphenyl) glycidic acid methyl ester

Uniqueness

(2R,3S)-3-Methylpentan-2-amine hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R,3S)-3-methylpentan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.ClH/c1-4-5(2)6(3)7;/h5-6H,4,7H2,1-3H3;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSXBTQVKAIUDU-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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